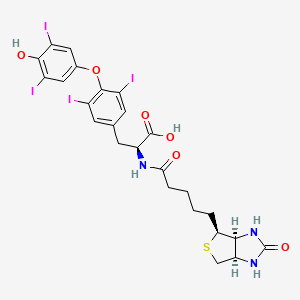

Biotin-(L-Thyroxine)

CAS No.:

Cat. No.: VC16602358

Molecular Formula: C25H25I4N3O6S

Molecular Weight: 1003.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H25I4N3O6S |

|---|---|

| Molecular Weight | 1003.2 g/mol |

| IUPAC Name | (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |

| Standard InChI | InChI=1S/C25H25I4N3O6S/c26-13-8-12(9-14(27)22(13)34)38-23-15(28)5-11(6-16(23)29)7-17(24(35)36)30-20(33)4-2-1-3-19-21-18(10-39-19)31-25(37)32-21/h5-6,8-9,17-19,21,34H,1-4,7,10H2,(H,30,33)(H,35,36)(H2,31,32,37)/t17-,18-,19-,21-/m0/s1 |

| Standard InChI Key | MBESIUYYSWNTBV-IWFBPKFRSA-N |

| Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2 |

| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NC(CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2 |

Introduction

Structural and Functional Basis of Biotin-(L-Thyroxine)

Biotin-(L-Thyroxine) is synthesized through covalent bonding between the carboxyl group of biotin and the amino group of L-thyroxine, typically facilitated by carbodiimide crosslinkers. This conjugation preserves the immunoreactivity of thyroxine while introducing biotin’s high-affinity binding capability to streptavidin, a protein derived from Streptomyces avidinii. The resulting compound serves as a bridge in sandwich or competitive immunoassays, enabling the quantification of thyroid hormones .

In sandwich assays, biotinylated T4 binds both a solid-phase streptavidin matrix and a labeled antibody, generating a chemiluminescent signal proportional to hormone concentration. Conversely, competitive assays employ the conjugate to displace endogenous T4 from antibodies, with signal intensity inversely related to analyte levels . The design ensures high sensitivity but introduces vulnerability to exogenous biotin, which competes for streptavidin binding sites and skews results .

Role in Immunoassays and Mechanisms of Biotin Interference

Immunoassay Workflow Using Biotin-(L-Thyroxine)

Biotin-(L-Thyroxine) is integral to automated platforms like Roche Cobas and Siemens ADVIA. For example, Roche’s electrochemiluminescence technology immobilizes the conjugate on streptavidin-coated electrodes. Patient serum T4 competes with the biotinylated T4 for antibody binding, and unbound conjugate generates a measurable signal . This method achieves a detection limit of 0.1 µg/dL but becomes compromised when patients ingest high-dose biotin supplements (>5 mg/day) .

Documented Cases of Biotin-Induced Interference

Clinical studies demonstrate that biotin doses exceeding 10 mg/day saturate streptavidin binding sites, causing falsely depressed thyroid-stimulating hormone (TSH) and elevated free T4 (FT4) in competitive assays. For instance:

Table 1: Impact of Biotin Supplementation on Thyroid Function Tests

These cases highlight the risk of misdiagnosis, as biochemical hyperthyroidism (e.g., FT4 > 100 pmol/L) contrasts with euthyroid clinical presentations .

Pharmacokinetic and Assay-Specific Variability

Biotin Pharmacokinetics

Biotin’s half-life increases from 2 hours at physiological doses (30–70 µg/day) to 18.8 hours at therapeutic doses (>10 mg/day) . Peak serum concentrations occur 1–3 hours post-ingestion, with interference persisting for 24–48 hours after discontinuation . This prolongation exacerbates assay inaccuracies in patients on chronic high-dose regimens, such as those with multiple sclerosis (MS) or inborn metabolic disorders .

Platform-Dependent Susceptibility

Assays using acridinium-ester labels (e.g., Abbott Architect) remain unaffected by biotin, whereas streptavidin-dependent systems (e.g., Roche Cobas, Siemens ADVIA) show dose-dependent interference:

Table 2: Assay-Specific Responses to 10 mg Biotin Supplementation

| Analyte | Roche Cobas e602 (Δ%) | Siemens ADVIA (Δ%) | Abbott Architect (Δ%) |

|---|---|---|---|

| TSH | -94%* | -82%* | +3% |

| FT4 | +29%* | +18%* | -1% |

| Total T3 | +45%* | +22% | +2% |

| *Statistically significant (p < 0.01). |

Roche’s TSH assay exhibits near-total signal suppression at biotin levels >30 ng/mL, mimicking central hypothyroidism . Conversely, competitive FT4 assays report falsely elevated results due to reduced conjugate binding .

Mitigating Biotin Interference in Clinical Practice

Laboratory Protocols

-

Biotin Washout Periods: Suspend biotin for 48–72 hours before testing if using streptavidin-based assays .

-

Alternative Assays: Employ biotin-independent methods (e.g., acridinium-ester chemiluminescence) for critical tests .

-

Confirmatory Testing: Replicate abnormal results using mass spectrometry or orthogonal platforms .

Clinical Guidelines

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume